(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate
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Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate is a complex organic compound that features a thiophene ring, an isoxazole ring, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate typically involves the formation of the thiophene and isoxazole rings followed by their coupling with the phenoxyacetate group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . The isoxazole ring can be synthesized through cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Isoxazoline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate involves its interaction with specific molecular targets. The thiophene and isoxazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Such as suprofen and articaine, which have known pharmacological activities.
Isoxazole Derivatives: Including various isoxazole-based drugs with anti-inflammatory and antimicrobial properties.
Uniqueness
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other thiophene or isoxazole derivatives
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-16(11-19-13-5-2-1-3-6-13)20-10-12-9-14(21-17-12)15-7-4-8-22-15/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFBUFSZSDMBRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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